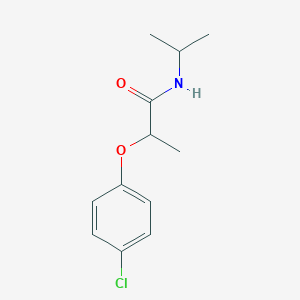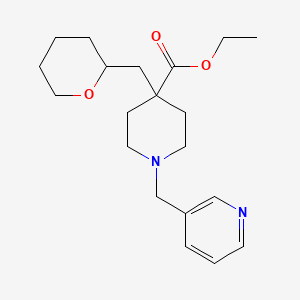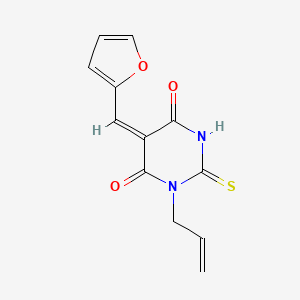![molecular formula C27H19N5O5 B4791491 4-[(4-nitrobenzylidene)amino]-N-{4-[(4-nitrobenzylidene)amino]phenyl}benzamide](/img/structure/B4791491.png)
4-[(4-nitrobenzylidene)amino]-N-{4-[(4-nitrobenzylidene)amino]phenyl}benzamide
説明
4-[(4-nitrobenzylidene)amino]-N-{4-[(4-nitrobenzylidene)amino]phenyl}benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'NBD-Cl' and is used as a fluorescent probe in biochemical and physiological research.
作用機序
NBD-Cl is a fluorescent probe that undergoes a photochemical reaction upon excitation with light. The mechanism of action involves the formation of a nitroso intermediate that reacts with nucleophiles such as amino acids, thiols, and amines. This reaction results in the formation of a covalent bond between the probe and the target molecule. The fluorescence of NBD-Cl is quenched upon binding to the target molecule, which allows for the detection of the probe-target complex.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal biochemical and physiological effects on the target molecules. It does not affect the activity or function of the target molecule and does not interfere with the physiological processes of the cell. However, the binding of NBD-Cl to the target molecule may alter its conformation or localization, which may affect its function indirectly.
実験室実験の利点と制限
The use of NBD-Cl as a fluorescent probe has several advantages. It is a highly sensitive and specific probe that can detect low concentrations of target molecules. It is also easy to use and does not require specialized equipment. However, there are some limitations to the use of NBD-Cl. It is a relatively large probe that may interfere with the function of small target molecules. It also has a limited range of excitation and emission wavelengths, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of NBD-Cl in scientific research. One direction is the development of new synthesis methods that yield higher purity and higher yield of the compound. Another direction is the modification of the probe to expand its range of excitation and emission wavelengths. This would allow for the simultaneous detection of multiple target molecules in a single experiment. Additionally, the use of NBD-Cl in vivo is an area of future research, as it would allow for the study of target molecules in their natural environment. Overall, the potential applications of NBD-Cl in scientific research are vast, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, 4-[(4-nitrobenzylidene)amino]-N-{4-[(4-nitrobenzylidene)amino]phenyl}benzamide is a compound that has significant potential in various scientific research fields. Its use as a fluorescent probe has allowed for the study of the structure, function, and interactions of various biomolecules. The synthesis method has been optimized to yield high purity and high yield of the final product. The mechanism of action involves the formation of a covalent bond between the probe and the target molecule. The advantages and limitations of NBD-Cl have been discussed, and future directions for its use in scientific research have been identified. Overall, NBD-Cl is a valuable tool for scientific research and has the potential to contribute to significant advances in various fields.
科学的研究の応用
NBD-Cl is widely used as a fluorescent probe in various biochemical and physiological research studies. It is used to label proteins, lipids, and nucleic acids to study their localization, interactions, and dynamics. NBD-Cl is also used to study the structure and function of membrane proteins, ion channels, and transporters. Moreover, NBD-Cl is used to study the mechanism of action of enzymes and to screen for potential enzyme inhibitors.
特性
IUPAC Name |
4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N5O5/c33-27(21-5-7-22(8-6-21)28-17-19-1-13-25(14-2-19)31(34)35)30-24-11-9-23(10-12-24)29-18-20-3-15-26(16-4-20)32(36)37/h1-18H,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFGUHKYXWDPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dichlorophenyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4791412.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B4791419.png)

![3-[({[4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4791432.png)
![4-(2,5-dimethoxybenzoyl)-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B4791445.png)

![3-ethyl-5-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4791466.png)

![1-methyl-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4791478.png)





